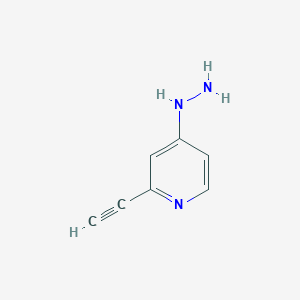
2-Ethynyl-4-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4-hydrazinylpyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. This compound is characterized by the presence of an ethynyl group at the 2-position and a hydrazinyl group at the 4-position of the pyridine ring.
Méthodes De Préparation
The synthesis of 2-Ethynyl-4-hydrazinylpyridine can be achieved through several methods. One common method involves the substitution of halogens by a hydrazino group and the reduction of the corresponding diazonium salts . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . Industrial production methods often involve the use of large-scale organic synthesis techniques, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
2-Ethynyl-4-hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl and hydrazinyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
2-Ethynyl-4-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4-hydrazinylpyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, while the hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological processes such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
2-Ethynyl-4-hydrazinylpyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the hydrazinyl group, making it less versatile in terms of hydrogen bonding and enzyme interactions.
4-Hydrazinylpyridine: Lacks the ethynyl group, which limits its ability to participate in certain chemical reactions.
2-Ethynyl-3-methylpyridine: Contains a methyl group instead of a hydrazinyl group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2-ethynylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H7N3/c1-2-6-5-7(10-8)3-4-9-6/h1,3-5H,8H2,(H,9,10) |
Clé InChI |
GMQAJBUBCXUDDP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC=CC(=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


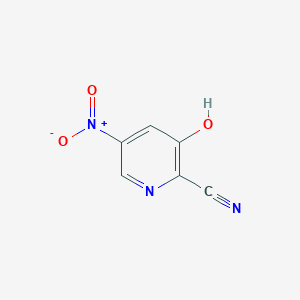
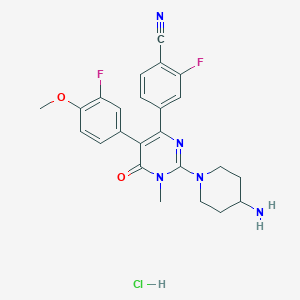
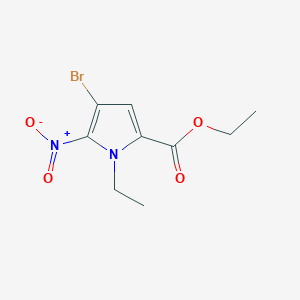
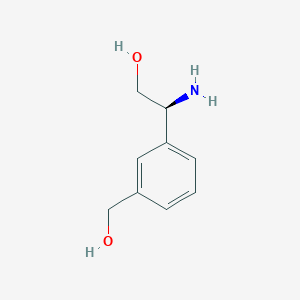
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)

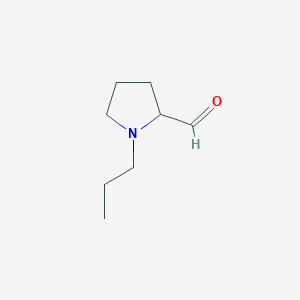
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
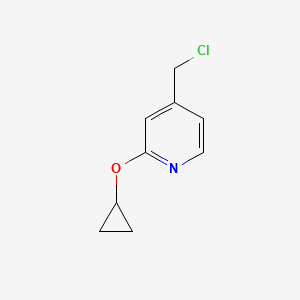

![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)

![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
